4-({[(Trifluoroacetyl)amino]carbonyl}oxy)butyl trifluoroacetylcarbamate 4-({[(Trifluoroacetyl)amino]carbonyl}oxy)butyl trifluoroacetylcarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0814933
InChI: InChI=1S/C10H10F6N2O6/c11-9(12,13)5(19)17-7(21)23-3-1-2-4-24-8(22)18-6(20)10(14,15)16/h1-4H2,(H,17,19,21)(H,18,20,22)
SMILES: C(CCOC(=O)NC(=O)C(F)(F)F)COC(=O)NC(=O)C(F)(F)F
Molecular Formula: C10H10F6N2O6
Molecular Weight: 368.19 g/mol

4-({[(Trifluoroacetyl)amino]carbonyl}oxy)butyl trifluoroacetylcarbamate

CAS No.:

Cat. No.: VC0814933

Molecular Formula: C10H10F6N2O6

Molecular Weight: 368.19 g/mol

* For research use only. Not for human or veterinary use.

4-({[(Trifluoroacetyl)amino]carbonyl}oxy)butyl trifluoroacetylcarbamate -

Specification

Molecular Formula C10H10F6N2O6
Molecular Weight 368.19 g/mol
IUPAC Name 4-[(2,2,2-trifluoroacetyl)carbamoyloxy]butyl N-(2,2,2-trifluoroacetyl)carbamate
Standard InChI InChI=1S/C10H10F6N2O6/c11-9(12,13)5(19)17-7(21)23-3-1-2-4-24-8(22)18-6(20)10(14,15)16/h1-4H2,(H,17,19,21)(H,18,20,22)
Standard InChI Key RRJLMTGOLDFIAI-UHFFFAOYSA-N
SMILES C(CCOC(=O)NC(=O)C(F)(F)F)COC(=O)NC(=O)C(F)(F)F
Canonical SMILES C(CCOC(=O)NC(=O)C(F)(F)F)COC(=O)NC(=O)C(F)(F)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator